molecular formula C2H6N4S B8593164 Thiourea, N-(aminoiminomethyl)-

Thiourea, N-(aminoiminomethyl)-

Cat. No.: B8593164
M. Wt: 118.16 g/mol
InChI Key: RMUFSRMRRDOUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiourea, N-(aminoiminomethyl)- is an organosulfur compound with the chemical formula SC(NH)(NH2)NH2. It is a derivative of thiourea, where the amino group is substituted with an imino group. This compound has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiourea, N-(aminoiminomethyl)- can be synthesized through several methods. One common approach involves the reaction of thiourea with cyanamide under acidic conditions. The reaction typically proceeds as follows: [ \text{SC(NH2)2} + \text{NH2CN} \rightarrow \text{SC(NH)(NH2)NH2} ]

Industrial Production Methods: On an industrial scale, the synthesis of Thiourea, N-(aminoiminomethyl)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Thiourea, N-(aminoiminomethyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonamides.

    Reduction: Reduction reactions can yield amines or other reduced sulfur compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or imino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamides, while substitution reactions can produce various substituted thiourea derivatives .

Scientific Research Applications

Thiourea, N-(aminoiminomethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiourea, N-(aminoiminomethyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Thiourea, N-(aminoiminomethyl)- can be compared with other thiourea derivatives:

    Thiourea (SC(NH2)2): The parent compound, which lacks the imino group.

    Phenylthiourea (SC(NHPh)NH2): A derivative with a phenyl group, known for its use in genetic studies.

    Methylthiourea (SC(NHMe)NH2): A derivative with a methyl group, used in various industrial applications.

Uniqueness: Thiourea, N-(aminoiminomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thyroid peroxidase and its potential antioxidant and antibacterial activities make it a compound of significant interest in both research and industrial applications .

Properties

Molecular Formula

C2H6N4S

Molecular Weight

118.16 g/mol

IUPAC Name

hydrazinylmethylidenethiourea

InChI

InChI=1S/C2H6N4S/c3-2(7)5-1-6-4/h1H,4H2,(H3,3,5,6,7)

InChI Key

RMUFSRMRRDOUHH-UHFFFAOYSA-N

Canonical SMILES

C(=NC(=S)N)NN

Origin of Product

United States

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